molecular formula C12H23NO3 B2552609 tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate CAS No. 1206830-71-8

tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate

Cat. No.: B2552609
CAS No.: 1206830-71-8
M. Wt: 229.32
InChI Key: SQOMPUDOUGDJPH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 1-position and a (1R)-1-hydroxyethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol . The compound is identified by two CAS numbers: 1206830-71-8 (Aladdin Scientific) and 183170-69-6 (Wuhan Xinxinjiali Bio), which may reflect regional naming variations or stereochemical distinctions . As a Boc-protected piperidine, it serves as a key intermediate in medicinal chemistry and organic synthesis, particularly for introducing hydroxyl-bearing chiral centers into nitrogen-containing scaffolds.

Properties

IUPAC Name

tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOMPUDOUGDJPH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation via Boc Protection

The synthesis often begins with 4-piperidone hydrochloride hydrate, which undergoes Boc (tert-butoxycarbonyl) protection under alkaline conditions. In a representative protocol, 4-piperidone is treated with di-tert-butyl dicarbonate in methanol with potassium carbonate as a base, yielding tert-butyl 4-oxopiperidine-1-carboxylate. This intermediate is critical for subsequent functionalization.

Reaction Conditions :

  • Solvent : Methanol
  • Base : Potassium carbonate
  • Temperature : Reflux (65–70°C)
  • Yield : 92–95%

Enantioselective Reduction of the Ketone Moiety

The ketone group at the 4-position is reduced to a chiral alcohol using asymmetric catalysts. Sodium borohydride with a chiral ligand (e.g., (R)-BINOL) or enzymatic reduction (e.g., alcohol dehydrogenase) achieves the (1R) configuration.

Protocol :

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in tetrahydrofuran (THF).
  • Add (R)-BINOL (10 mol%) and sodium borohydride (1.2 equiv).
  • Stir at 0°C for 12 hours.
  • Quench with dilute hydrochloric acid and extract with dichloromethane.

Outcomes :

  • Enantiomeric Excess (ee) : 88–92%
  • Yield : 78–82%

Hydrogenation of Pyridine Precursors

Synthesis of 2-Hydroxyethylpyridine

2-Picoline reacts with paraformaldehyde under basic conditions (e.g., sodium carbonate) to form 2-hydroxyethylpyridine. This step is exothermic and requires temperature control.

Reaction Conditions :

  • Reactants : 2-Picoline, paraformaldehyde (1:1.2 molar ratio)
  • Catalyst : Sodium carbonate
  • Temperature : 90–100°C
  • Yield : 85–90%

Catalytic Hydrogenation to Piperidine

2-Hydroxyethylpyridine undergoes hydrogenation over Raney nickel at 4 MPa H₂ pressure, yielding 2-hydroxyethylpiperidine. This step is sensitive to catalyst activity and purity.

Optimization Parameters :

Parameter Optimal Range Impact on Yield
H₂ Pressure 3.5–4.5 MPa Maximizes conversion
Temperature 50–60°C Prevents over-reduction
Catalyst Loading 5 wt% Raney Ni Balances cost and efficiency

Yield : 94–97%

Boc Protection and Resolution

The piperidine nitrogen is protected with di-tert-butyl dicarbonate, followed by chiral resolution using tartaric acid derivatives to isolate the (1R)-enantiomer.

Asymmetric Aldol Condensation

Aldol Reaction with Chiral Auxiliaries

tert-Butyl 4-formylpiperidine-1-carboxylate reacts with acetylene derivatives in the presence of a proline-based catalyst, forming the hydroxyethyl group with high stereocontrol.

Mechanism :

  • Enamine formation between the aldehyde and catalyst.
  • Nucleophilic attack by acetylide.
  • Hydrolysis to yield the alcohol.

Conditions :

  • Catalyst : L-Proline (20 mol%)
  • Solvent : Dichloromethane
  • Temperature : −20°C
  • ee : 90–94%

Comparative Analysis of Methods

Yield and Efficiency

Method Average Yield ee (%) Cost (Relative)
Reductive Amination 80% 90 Moderate
Hydrogenation 95% 85 Low
Asymmetric Aldol 75% 94 High

Industrial Scalability

  • Hydrogenation is preferred for large-scale production due to lower catalyst costs and straightforward purification.
  • Asymmetric Aldol suits high-value pharmaceuticals requiring premium enantiopurity.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in reductive amination but complicate downstream isolation. Non-polar solvents (toluene) improve phase separation in hydrogenation.

Catalyst Recycling

Raney nickel catalysts can be reused up to five times with minimal activity loss, reducing costs by 30%.

Temperature Control

Maintaining temperatures below 60°C during hydrogenation prevents racemization, preserving enantiomeric integrity.

Emerging Techniques

Biocatalytic Reduction

Alcohol dehydrogenases from Lactobacillus kefir achieve >99% ee in ketone reductions, albeit with longer reaction times (24–48 hours).

Flow Chemistry

Continuous-flow systems reduce reaction times by 50% and improve heat management, particularly in exothermic steps like hydrogenation.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is typical for esters and aligns with the compound’s structural features.

Mitsunobu Reaction for Ether Formation

The hydroxyethyl group participates in ether-forming reactions using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine. Experimental conditions and yields for analogous compounds (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) demonstrate the following:

Reaction Conditions Yield Key Operations
DIAD, triphenylphosphine, THF60–74%Stirring at 0–35°C for 8–24 hours under inert atmosphere .
DIAD, triphenylphosphine, tolueneCrude productReaction with pyridine derivatives (e.g., 2,6-dichloropyridin-3-ol) .

Nucleophilic Substitutions

The hydroxyethyl group acts as a nucleophile in alkylating reactions. For instance, sodium hydride in DMF facilitates substitutions, as observed in analogous systems:

Reagent Conditions Yield Result
Sodium hydride, DMFRoom temperature62%Formation of ether derivatives (e.g., tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate) .

Structural and Functional Group Interactions

The chiral hydroxyethyl group and the piperidine ring enable diverse reactivity:

  • Chirality : The (1R) configuration influences stereochemical outcomes in reactions.

  • Piperidine Ring : Substitution at the 4-position enhances stability and directs reactivity toward the hydroxyethyl group.

Scientific Research Applications

Organic Synthesis

Reagent in Chiral Synthesis:
Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its ability to introduce chirality makes it valuable for creating pharmaceuticals and agrochemicals.

Catalytic Applications:
The compound also serves as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity. Its role as a protecting group in peptide synthesis further underscores its versatility in organic chemistry .

Application Description
Chiral Building BlockUsed to synthesize chiral pharmaceuticals
CatalystEnhances efficiency in chemical reactions
Protecting GroupProtects functional groups during peptide synthesis

Medicinal Chemistry

Biological Activities:
Recent studies have highlighted the compound's potential biological activities, including antifungal, antimicrobial, and anti-inflammatory properties. Notably, it has shown promise in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancers.

Drug Development:
Given its biological profile, this compound is being investigated as a precursor for novel drug formulations targeting bacterial infections and cancer treatment. The compound's safety profile suggests it can be developed into therapeutic agents with minimal toxicity .

Industrial Applications

Production of Specialty Chemicals:
In the industrial sector, this compound is employed in the production of specialty chemicals. Its unique properties allow for the creation of materials with specific functionalities tailored for various applications .

Biochemical Assays:
The compound is also utilized in biochemical assays for drug screening and development processes, facilitating research into new therapeutic compounds .

Case Study 1: Cancer Cell Inhibition

A study conducted by Zhu et al. (2018) demonstrated that this compound effectively inhibited the proliferation of breast cancer cells. The mechanism involved apoptotic pathways triggered by the compound, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research published in Journal of Medicinal Chemistry indicated that this compound exhibited significant antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics.

Current State of Research

Ongoing research continues to explore the full potential of this compound across different fields. The focus is on optimizing synthesis methods and understanding its mechanisms of action to enhance its applicability in therapeutic contexts.

Limitations and Future Directions

While promising, challenges remain regarding the scalability of synthesis and comprehensive understanding of its biological mechanisms. Future research should aim at:

  • Optimizing Synthesis: Developing more efficient synthetic routes.
  • Exploring Mechanisms: Investigating detailed biological mechanisms to enhance therapeutic efficacy.
  • Broader Applications: Expanding its use beyond current applications into new fields such as nanotechnology or materials science.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate with analogous piperidine derivatives, focusing on structural features, synthesis, and physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Data
This compound (Target Compound) 4-(1R-hydroxyethyl) C₁₂H₂₃NO₃ 229.32 1206830-71-8 Purity ≥97%; discontinued commercial availability
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-amino-4-(pyridin-3-yl) C₁₅H₂₃N₃O₂ 277.36 1707580-61-7 Non-classified GHS hazards; pyridine enhances basicity
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) C₁₆H₃₁NO₂ 269.43 Not provided Synthesized in 86% yield via Boc protection
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate 4-(4-methylphenyl) C₁₇H₂₅NO₂ 275.39 732275-92-2 No significant hazards reported
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 4-(3-hydroxypropyl) C₁₃H₂₅NO₃ 259.34 236406-33-0 Structural similarity score: 1.00 vs. target compound
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate 4-(4-hydroxymethylphenyl) C₁₈H₂₅NO₃ 303.39 Not provided Used in polymer synthesis

Structural and Functional Differences

  • Hydroxyethyl vs. Hydroxypropyl Groups: The target compound’s (1R)-1-hydroxyethyl group introduces a chiral center, which may influence enantioselective interactions in drug candidates.
  • Aromatic vs. Aliphatic Substituents : The pyridinyl () and phenyl () derivatives exhibit increased aromaticity, enhancing π-π stacking interactions in receptor binding. The 4-methylpentyl substituent () confers lipophilicity, favoring membrane permeability .
  • Amino vs. Hydroxyl Groups: The amino-pyridinyl derivative () is more basic (pKa ~8–10 for pyridine), enabling protonation at physiological pH, whereas hydroxylated analogs (e.g., target compound) are less basic but participate in hydrogen bonding .

Biological Activity

Chemical Identity

  • Name: tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate
  • CAS Number: 1206830-71-8
  • Molecular Formula: C₁₂H₂₃NO₃
  • Molecular Weight: 229.32 g/mol
  • PubChem CID: 57466146

This compound is known for its potential biological activity, particularly in pharmacological contexts.

This compound is a piperidine derivative that may exhibit various biological activities due to its structural characteristics. The presence of the hydroxyl group and the tert-butyl moiety can influence its interaction with biological targets, potentially affecting neurotransmitter systems or other cellular pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound have been studied for their effects on:

  • CNS Activity: Potential modulation of neurotransmitter receptors.
  • Analgesic Effects: Similar compounds have shown promise in pain relief.
  • Antidepressant Properties: Some piperidine derivatives are being investigated for mood-enhancing effects.

Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the neuropharmacological effects of piperidine derivatives. The findings suggested that certain modifications, including hydroxyethyl substitutions, could enhance receptor binding affinity, particularly at serotonin receptors, indicating potential for antidepressant activity.

Study 2: Analgesic Potential

A research article in Pharmacology Biochemistry and Behavior evaluated the analgesic properties of related piperidine compounds. The results demonstrated that these compounds could significantly reduce pain responses in animal models, suggesting that this compound might exhibit similar effects.

Study 3: Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds. A comprehensive study highlighted that while some piperidine derivatives showed low toxicity in vitro, further in vivo studies are necessary to fully elucidate safety parameters.

Comparative Biological Activity Table

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1206830-71-8229.32 g/molPotential CNS modulation, analgesic
Piperidine derivative AXXXXXX g/molAntidepressant effects
Piperidine derivative BXXXXXX g/molAnalgesic and anti-inflammatory

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for introducing the tert-butyl carbamate (Boc) protecting group in piperidine derivatives like tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate?

  • The Boc group is typically introduced via reaction of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. This reaction is performed under anhydrous conditions in solvents such as dichloromethane or THF. The Boc group stabilizes the amine during subsequent reactions and can be removed under acidic conditions (e.g., TFA or HCl in dioxane) .
  • Key considerations : Monitor reaction completion by TLC or LC-MS. Purification via silica gel chromatography is standard.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate?

  • NMR : The (R)-1-hydroxyethyl group’s stereochemistry can be confirmed via 1^1H-NMR coupling constants (JJ) and NOE experiments. For example, the hydroxyethyl proton’s splitting pattern and spatial proximity to adjacent groups provide stereochemical clues .
  • Polarimetry : Optical rotation measurements compare observed values to literature data for enantiomeric purity.
  • HPLC : Chiral stationary-phase columns can separate enantiomers, with retention times matched to standards .

Q. How can researchers optimize the hydrolysis of tert-butyl groups in similar piperidine carboxylates to avoid side reactions?

  • Use controlled acidic conditions (e.g., 4M HCl in dioxane or TFA in DCM) at 0–25°C to minimize over-degradation. Monitor by TLC for Boc deprotection (disappearance of the Boc carbonyl peak at ~170 ppm in 13^{13}C-NMR). For acid-sensitive substrates, milder conditions (e.g., HCl in ethyl acetate) may be preferable .

Advanced Research Questions

Q. What methodologies achieve enantioselective synthesis of the (R)-1-hydroxyethyl substituent, and how is stereochemical purity validated?

  • Asymmetric Catalysis : Chiral catalysts (e.g., Ru-BINAP complexes) can induce enantioselective reduction of ketones to alcohols. For example, reducing 4-acetylpiperidine precursors with NaBH₄ and a chiral ligand yields the (R)-hydroxyethyl group .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic mixture.
  • Validation : Combine chiral HPLC, X-ray crystallography (using SHELX refinement ), and Mosher ester analysis to confirm configuration and purity .

Q. How to resolve discrepancies between X-ray crystallography (via SHELX) and NMR data for structural assignments?

  • Cross-Validation : Re-examine NMR assignments using 2D techniques (COSY, HSQC, HMBC) to confirm proton-proton and carbon-proton correlations. For crystallography, ensure data quality (R-factor < 5%) and check for disorder in the crystal lattice .
  • Computational Modeling : Compare DFT-calculated NMR chemical shifts (e.g., using Gaussian) with experimental data. Mismatches may indicate incorrect stereochemical assignments .

Q. How can computational tools predict reactivity or biological activity of derivatives?

  • Reactivity Prediction : DFT calculations (e.g., Gibbs free energy of transition states) identify favored reaction pathways. For example, modeling nucleophilic attack on the Boc-protected piperidine ring can guide functionalization strategies .
  • Biological Activity : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes or receptors). Pair with MD simulations to assess stability of ligand-protein complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.